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  • Product: Quinazoline, 2-fluoro-
  • CAS: 56595-08-5

Core Science & Biosynthesis

Foundational

Fundamental Reactions of 2-Fluoroquinazoline: Mechanistic Insights and Synthetic Methodologies in Drug Discovery

Executive Summary The 2-fluoroquinazoline scaffold has emerged as a cornerstone intermediate in modern medicinal chemistry, driving the synthesis of highly selective kinase inhibitors and targeted covalent therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluoroquinazoline scaffold has emerged as a cornerstone intermediate in modern medicinal chemistry, driving the synthesis of highly selective kinase inhibitors and targeted covalent therapeutics. Unlike its 2-chloro counterpart, 2-fluoroquinazoline offers unique electrophilic properties that enable ultra-mild nucleophilic aromatic substitution (SNAr). As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind 2-fluoroquinazoline reactivity, detail its strategic application in overcoming multidrug resistance (MDR) efflux, and provide field-validated, self-monitoring protocols for its utilization in complex drug synthesis.

Mechanistic Foundations: The Fluorine Advantage in SNAr

In quinazoline chemistry, the C2 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, the choice of leaving group at this position dictates the reaction's thermodynamic requirements and side-product profile.

While 2-chloroquinazolines are standard electrophiles, their SNAr reactions with hindered or weakly nucleophilic chiral amines often require harsh heating[1]. This elevated temperature can degrade sensitive functional groups, induce undesired hydrolysis, or racemize axially chiral elements (atropisomers)[2].

The Causality of Fluorine Superiority: Counterintuitively, despite the C–F bond being significantly stronger than the C–Cl bond, fluorine acts as a vastly superior leaving group in SNAr reactions[1]. The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step (RDS) is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the expulsion of the leaving group. The extreme electronegativity of fluorine strongly withdraws electron density via inductive effects, drastically lowering the activation energy required for the nucleophile to attack the C2 carbon. Consequently, 2-fluoroquinazolines undergo SNAr at room temperature, preserving the stereochemical and structural integrity of complex drug precursors[2].

SNAr_Mechanism A 2-Fluoroquinazoline (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Rate-Determining Step (Nucleophilic Attack) B Amine Nucleophile (e.g., Difluoroprolinol) B->C Rate-Determining Step (Nucleophilic Attack) D 2-Aminoquinazoline (Target Scaffold) C->D Fast Step (F- Expulsion) E Fluoride Ion (Leaving Group) C->E Fast Step (F- Expulsion)

Caption: SNAr mechanism of 2-fluoroquinazoline via the Meisenheimer complex.

Strategic Applications in Drug Discovery

The unique reactivity of 2-fluoroquinazoline has been instrumental in the development of breakthrough therapeutics, most notably in the optimization of KRAS G12C inhibitors (e.g., Divarasib) and highly selective covalent FGFR4 inhibitors[1][2].

Overcoming Transporter Efflux via Fluorination

In central nervous system (CNS) drug development, achieving brain penetrance requires overcoming active efflux by P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP)[3]. Basic amine functionalities act as strong hydrogen-bond donors, which are heavily recognized by these transporters. By utilizing 2-fluoroquinazoline intermediates to couple fluorinated amines (such as difluoroprolinol), medicinal chemists can effectively mask these polar hydrogen-bond donors. The highly polarized C–F bonds pull electron density away from the amine, lowering its pKa and drastically attenuating transporter recognition without sacrificing target binding affinity[3].

Quantitative Physicochemical Impact

The table below summarizes the impact of fluorination strategies on quinazoline-based KRAS G12C inhibitors during the optimization of Divarasib, illustrating the structure-activity relationship (SAR) causality[3].

C2-Substituent ModificationTargetBiochemical PotencyMDR1 Efflux Ratio (Papp B–A/A–B)BCRP Efflux RatioMechanistic Rationale
Unsubstituted Amine KRAS G12CHighHigh (>10)High (>10)Basic amine acts as a strong H-bond donor, triggering active efflux.
Difluoroprolinol KRAS G12CHighModerate (Reduced)LowFluorine masks H-bond donors and lowers pKa, attenuating transporter recognition.
C8-Fluoro Addition KRAS G12CVery HighLowLowRestricts torsion angle (axial chirality) and improves van der Waals contacts.

Experimental Workflows & Validated Protocols

To harness the 2-fluoroquinazoline scaffold, researchers typically employ a two-step workflow: a Halogen Exchange (Halex) reaction to convert a stable 2-chloro precursor into the highly reactive 2-fluoro intermediate, followed by an ultra-mild SNAr amination[1][2].

Synthesis_Workflow S1 2-Chloroquinazoline S2 Halex Reaction (Me4NF or KF) S1->S2 S3 2-Fluoroquinazoline S2->S3 Chloride Displacement S4 SNAr Amination (Mild Conditions) S3->S4 S5 C2-Functionalized Drug Candidate S4->S5 Chiral Preservation

Caption: Synthetic workflow for C2-functionalized quinazolines via 2-fluoro intermediates.

Protocol 1: Synthesis of 2-Fluoroquinazoline via Halogen Exchange (Halex)

Objective: Convert 2-chloroquinazoline to 2-fluoroquinazoline while avoiding C2-hydrolysis.

Causality & Reagent Selection: Standard Potassium Fluoride (KF) in DMSO often requires elevated temperatures (e.g., 120 °C) to overcome lattice energy, which can lead to undesired hydrolysis of the C2 position due to trace water. Using Tetramethylammonium fluoride tert-amyl alcohol complex (Me₄NF·t-AmylOH) provides a highly soluble, reactive, and anhydrous source of fluoride that proceeds quantitatively at room temperature[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask under an argon atmosphere. Dissolve the 2-chloroquinazoline derivative (1.0 eq) in anhydrous DMSO (0.1 M concentration).

  • Fluorination: Add Me₄NF·t-AmylOH (1.5 eq) to the solution in a single portion.

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 18 hours.

  • Self-Validating Check: Sample the reaction for LC-MS and ¹⁹F-NMR. Validation: The complete consumption of the 2-chloro starting material is indicated by a distinct retention time shift. The successful formation of the product is confirmed by a characteristic ¹⁹F-NMR signal (typically between -50 to -60 ppm), ensuring no C2-hydroxy byproduct (hydrolysis) has formed.

  • Workup: Quench the reaction with cold brine and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Mild SNAr Amination of 2-Fluoroquinazoline

Objective: Couple a complex, stereochemically sensitive amine to the C2 position.

Causality & Reagent Selection: Because the 2-fluoro substituent dramatically lowers the activation energy for Meisenheimer complex formation, the amination can proceed at room temperature. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the liberated Hydrogen Fluoride (HF) without competing for the electrophilic C2 center[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the isolated 2-fluoroquinazoline intermediate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Amine Addition: Add the desired nucleophilic amine (e.g., difluoroprolinol) (1.1 eq) followed by DIPEA (2.0 eq).

  • Incubation: Stir the mixture at room temperature for 2 to 4 hours.

  • Self-Validating Check: Monitor via LC-MS. Validation: The disappearance of the ¹⁹F-NMR signal and the emergence of the desired product mass [M+H]⁺ confirms the displacement of the fluoride. For atropisomeric compounds, analyze an aliquot via chiral HPLC to validate that the mild conditions successfully preserved the axial chirality.

  • Purification: Dilute with water to precipitate the product, or extract with dichloromethane. Purify the crude mixture via reverse-phase or silica gel chromatography to yield the final C2-functionalized quinazoline.

Conclusion

The strategic transition from 2-chloro to 2-fluoroquinazoline intermediates represents a paradigm shift in the synthesis of advanced targeted therapies. By leveraging the extreme electronegativity of fluorine, chemists can bypass the harsh thermodynamic requirements of traditional SNAr reactions. This not only preserves delicate stereocenters and functional groups but also opens the door to incorporating highly deactivated, fluorinated amines that are essential for overcoming clinical multidrug resistance and achieving CNS penetrance.

References

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles ChemRxiv URL:[Link]

  • Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of Bacterial Two-Component System Inhibitors RTU E-books (Riga Technical University) URL:[Link]

  • Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The 2-Fluoroquinazoline Scaffold in Modern Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Abstract The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2] The strategic introduction of a fluorine atom at the C2 position creates 2-fluoroquinazoline, a versatile and highly valuable electrophilic building block for drug discovery. This guide provides an in-depth analysis of the application of 2-fluoroquinazoline, focusing on the physicochemical rationale for its use, detailed synthetic protocols, and its successful deployment in the design of potent kinase inhibitors. We will explore the causality behind experimental choices, provide validated protocols, and ground the discussion in authoritative references for researchers, scientists, and drug development professionals.

The Strategic Advantage of the C2-Fluorine Substituent

The utility of 2-fluoroquinazoline stems directly from the unique properties of the fluorine atom and its influence on the heterocyclic core.[3][4] Unlike its chloro- or bromo- counterparts, the 2-fluoro substituent offers a finely tuned balance of reactivity and stability, making it an exceptional leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5][6]

Key Physicochemical and Pharmacological Effects:

  • Enhanced SNAr Reactivity: Fluorine's high electronegativity strongly polarizes the C2-F bond and activates the quinazoline ring for nucleophilic attack. In the context of SNAr, the rate-determining step is typically the initial addition of the nucleophile.[7] The C-F bond's strength is less critical than fluorine's ability to stabilize the negatively charged Meisenheimer intermediate, making it a superior leaving group compared to other halogens in this specific reaction class.[5][7]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the quinazoline N1 nitrogen. This can be crucial for optimizing a drug candidate's pharmacokinetic profile, as it can reduce off-target interactions with aminergic GPCRs and prevent excessive sequestration in acidic lysosomes, which can lead to phospholipidosis.

  • Improved Metabolic Stability: While fluorine can block sites of oxidative metabolism, its position is critical.[8][9] Attaching a linker or pharmacophore via SNAr at the C2 position effectively removes the fluorine, but the electron-withdrawing effect of the quinazoline core can influence the metabolic stability of the newly introduced moiety. It is important to note that fluorinated motifs elsewhere on the molecule, such as a fluoroaniline, must be positioned carefully. For instance, para-fluoroaniline-containing compounds can be susceptible to metabolic defluorination, whereas ortho- and meta-isomers are generally more stable.[10]

  • Bioisosteric Replacement: The 2-fluoro group can be considered a bioisostere for other functionalities.[11][12] Its primary role in this scaffold, however, is as a reactive handle for the efficient construction of diverse compound libraries.

PropertyInfluence of C2-Fluorine AtomRationale & Impact in Drug Design
Electrophilicity at C2 Significantly IncreasedActivates the scaffold for mild and efficient SNAr reactions, allowing for late-stage diversification.[7][13]
pKa of Quinazoline Core DecreasedFine-tunes the basicity of the final compound, potentially improving solubility and reducing off-target liabilities.
Reactivity as Leaving Group Excellent (in SNAr)Facilitates high-yield coupling with a wide range of nucleophiles (amines, thiols, alcohols) under accessible conditions.[6]
Metabolic Stability Blocks C2 MetabolismThe position is used as a reactive site; stability is conferred to the final molecule by the robust quinazoline core.[14]

Synthesis and Reactivity of the 2-Fluoroquinazoline Scaffold

The power of the 2-fluoroquinazoline scaffold lies in its straightforward synthesis and predictable reactivity, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Diagram: General Synthetic Workflow

G cluster_0 PART A: Scaffold Synthesis cluster_1 PART B: Application via SNAr A 2-Aminobenzonitrile B 2-Chloro-4-imino-3,4-dihydroquinazoline A->B HCl (gas) C Quinazolin-2(1H)-one B->C H2O, Heat D 2-Chloroquinazoline C->D POCl3, Heat E 2-Fluoroquinazoline D->E KF, Sulfolane, Heat (Halex Reaction) F 2-Fluoroquinazoline H Target Molecule (e.g., Kinase Inhibitor) F->H Base (e.g., DIPEA) Solvent (e.g., NMP) G Nucleophile (e.g., R-NH2) G->H

Caption: Synthetic workflow for 2-fluoroquinazoline and its subsequent use.

Protocol 1: Synthesis of 2-Fluoroquinazoline

This protocol details a common and reliable method for synthesizing the 2-fluoroquinazoline core via a Halogen Exchange (Halex) reaction.

Step 1: Synthesis of 2-Chloroquinazoline from Quinazolin-4(1H)-one

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add quinazolin-4(1H)-one (1 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add N,N-dimethylaniline (0.1 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane).

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. The product will precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether. Dry the resulting solid under vacuum to yield 2-chloroquinazoline.

Step 2: Halex Reaction to Yield 2-Fluoroquinazoline

  • Reaction Setup: In a sealed tube or microwave vial, combine 2-chloroquinazoline (1 eq), anhydrous potassium fluoride (KF, 3-5 eq), and sulfolane as the solvent.

  • Reaction: Heat the mixture to 180-220 °C for 12-24 hours. If using a microwave reactor, typical conditions are 200 °C for 1-2 hours. Monitor for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-fluoroquinazoline.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative

This protocol exemplifies the use of 2-fluoroquinazoline as an electrophile to synthesize a 2-anilinoquinazoline derivative, a common core in kinase inhibitors.[15][16]

Diagram: SNAr Mechanism

G A 2-Fluoroquinazoline + R-NH2 B Meisenheimer Intermediate (Negative charge delocalized) A->B Nucleophilic Attack C 2-(Anilino)quinazoline + F- B->C Loss of Leaving Group

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

  • Reaction Setup: To a vial, add 2-fluoroquinazoline (1.0 eq), the desired aniline nucleophile (1.1 eq), and a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) or isopropanol.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.

  • Reaction: Heat the reaction to 80-120 °C. The reaction is often complete within 2-16 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water to precipitate the product.

  • Purification: Filter the solid product, wash with water, and then a non-polar solvent like hexane or diethyl ether to remove impurities. The product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Case Study: Application in Kinase Inhibitor Design

The quinazoline scaffold is famously found in several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[17] The 2-fluoroquinazoline intermediate is pivotal for creating analogs that target a variety of kinases, including Aurora Kinases, which are critical regulators of the cell cycle.[18][19]

Diagram: Simplified EGFR Signaling and Inhibition

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS RAS/RAF/MEK/ERK Pathway P->RAS Activates Proliferation Cell Proliferation, Survival RAS->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Quinazoline inhibitors block EGFR signaling.

A study by Ali et al. demonstrated the design and synthesis of novel Aurora A kinase inhibitors based on a fluoroquinazoline scaffold.[18] The strategic modifications aimed to enhance selectivity for Aurora A over Aurora B, as Aurora B inhibition is linked to side effects.[18]

Compound Example (from literature)Target KinaseIC₅₀ (µM)Note
Compound 6e [18]Aurora A0.168 (168.78 nM)A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative.
Gefitinib [15]EGFR~0.02-0.08FDA-approved drug for non-small cell lung cancer.
Erlotinib [15]EGFR~0.002FDA-approved drug for non-small cell lung cancer.
BPR1K871 [19]FLT3 / AURKA0.019 / 0.022A dual kinase inhibitor based on the quinazoline scaffold.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the potency (IC₅₀) of a synthesized 2-substituted quinazoline derivative against a target kinase, such as EGFR or Aurora A. This assay measures the amount of ADP produced, which correlates with kinase activity.

Materials:

  • Recombinant human kinase (e.g., Aurora A)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (contains MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the target kinase enzyme, and its specific substrate.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 0.1 µL) of the serially diluted inhibitor compounds into the wells of the 384-well plate.

    • Include "no inhibitor" controls (DMSO only) for 100% kinase activity and "no enzyme" controls for background signal.

  • Kinase Reaction Initiation: Add the kinase/substrate master mix (e.g., 5 µL) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 5 µL). This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent (e.g., 10 µL). This reagent converts the ADP produced by the kinase into ATP, which then drives a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other readings.

    • Normalize the data relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The 2-fluoroquinazoline scaffold is a powerful tool in the medicinal chemist's arsenal. Its well-defined reactivity in SNAr reactions allows for efficient, modular synthesis of diverse compound libraries. The strategic use of the C2-fluorine atom as a reactive handle, rather than a permanent substituent, provides a reliable pathway to novel therapeutics, particularly in the highly competitive field of kinase inhibitor design. The protocols and principles outlined in this guide offer a solid foundation for leveraging this valuable scaffold in drug discovery programs.

References

  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available at: [Link]

  • Hussain, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Hussain, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals. Available at: [Link]

  • Kovalenko, S., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[15][18][20]triazino[2,3-C]quinazolines. Preprints.org. Available at: [Link]

  • Hsu, Y. C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... Oncotarget. Available at: [Link]

  • Kovalenko, S., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[15][18][20]triazino[2,3-c]quinazolines. MDPI. Available at: [Link]

  • Al-Omar, M. A. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemistry. Available at: [Link]

  • Wuest, M., et al. (2013). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Nuclear Medicine and Biology. Available at: [Link]

  • Sun, L., et al. (2007). Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers with each targeting different cysteine residues in the kinase domains of EGFR and VEGFR-2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kovalenko, S., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[15][18][20]triazino[2,3-C]quinazolines. ResearchGate. Available at: [Link]

  • Smith, P. J., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, D., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

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  • Salih, S. Q. (2024). Fluorine in drug discovery: Role, design and case studies. Karbala International Journal of Modern Science. Available at: [Link]

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Application

Application Note: 2-Fluoroquinazoline in the Development of Anticancer Agents

Executive Summary: The Fluorine Advantage The quinazoline scaffold is a "privileged structure" in oncology, serving as the core for blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. While the 4-positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

The quinazoline scaffold is a "privileged structure" in oncology, serving as the core for blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. While the 4-position (C4) is easily functionalized, the 2-position (C2) is inherently less reactive, often requiring harsh conditions that limit library diversity.

2-Fluoroquinazoline represents a kinetic powerhouse in this context. Due to the high electronegativity of fluorine, the C2-F bond—while strong—highly polarizes the adjacent carbon, significantly stabilizing the Meisenheimer intermediate during Nucleophilic Aromatic Substitution (


). This "Fluorine Effect" accelerates reaction rates by orders of magnitude compared to chloro-analogs, enabling the introduction of electronically deactivated or sterically hindered amines under mild conditions.

This guide details the strategic application of 2-fluoroquinazoline derivatives to generate diverse anticancer libraries and validates their efficacy through EGFR kinase inhibition protocols.

Chemical Protocol: Fluorine-Enabled Sequential

Strategic Rationale

In 2,4-difluoroquinazoline or 2,4-dichloroquinazoline, the C4 position is more electrophilic and reacts first. However, after C4 substitution, the C2 position becomes deactivated.

  • The Problem: If C2 is a chlorine (2-Cl), displacing it with a weak nucleophile (e.g., an electron-deficient aniline) requires high temperatures (>150°C), leading to decomposition.

  • The Solution: Using a 2-fluoro handle.[1][2] The C2-F bond reacts rapidly at 60–80°C, preserving sensitive functional groups and increasing yield.

Workflow Diagram

The following flowchart illustrates the sequential functionalization strategy, highlighting the kinetic selectivity.

SyntheticWorkflow Start 2,4-Difluoroquinazoline (Starting Material) Step1 Step 1: C4 Substitution (0°C, Mild Base) Start->Step1 R1-NH2 Kinetic Control Inter Intermediate: 2-Fluoro-4-aminoquinazoline Step1->Inter Selectivity > 95% Step2 Step 2: C2 Substitution (60°C, Nucleophile R2-NH2) Inter->Step2 Fluorine Activation (High Reactivity) Final Final Library: 2,4-Diaminoquinazoline Step2->Final Rapid Conversion

Caption: Sequential


 workflow leveraging C4 kinetic preference and C2 fluorine activation.
Detailed Synthetic Procedure

Reagents:

  • Precursor: 2,4-Difluoroquinazoline (or 2-chloro-4-fluoroquinazoline if C4 selectivity is difficult).

  • Solvents: Isopropanol (IPA) or THF (anhydrous).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step 1: C4-Selective Substitution

  • Dissolve 1.0 eq of 2,4-difluoroquinazoline in anhydrous THF at 0°C.

  • Add 1.0 eq of the first amine (R1-NH₂, e.g., 3-chloro-4-fluoroaniline) dropwise.

  • Add 1.2 eq of DIPEA.

  • Stir at 0°C for 2 hours. Monitor by TLC/LC-MS. The C4-F is displaced exclusively due to lower LUMO activation energy at C4.

  • Checkpoint: If >5% bis-substitution is observed, lower temperature to -10°C.

Step 2: C2-Substitution (The Fluorine Advantage)

  • To the reaction mixture (containing the 2-fluoro-4-amino intermediate), add 1.2 eq of the second amine (R2-NH₂, e.g., N-methylpiperazine).

  • Heat to 60°C (vs. 140°C required for 2-chloro analogs).

  • Reaction is typically complete in 2–4 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with NaHCO₃, and purify via flash chromatography.

Pro-Tip: The "Halex" Rescue If you only have a 2-chloro -4-aminoquinazoline intermediate and the reaction with your desired amine is failing:

  • Add 5.0 eq of Spray-dried KF and 1.0 eq of 18-crown-6 in DMSO.

  • Heat to 100°C for 1 hour to convert 2-Cl → 2-F in situ.

  • Add your amine.[1][3][4] The reaction will proceed rapidly due to the nascent C2-F bond.

Biological Evaluation Protocol

Once the library is synthesized, the compounds must be evaluated for Target Engagement (EGFR) and Phenotypic Efficacy (Cell Viability).

Mechanism of Action: EGFR Signaling

The quinazoline core mimics the adenine ring of ATP, binding to the hinge region of the EGFR kinase domain.

EGFRPathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation (Tyr1068/1173) EGFR->Phos Activation ATP ATP ATP->EGFR Power Source Inhibitor 2-Fluoroquinazoline Derivative Inhibitor->EGFR Competitive Inhibition Ras Ras-GTP Phos->Ras Raf Raf/MEK/ERK Ras->Raf Prolif Cell Proliferation & Survival Raf->Prolif

Caption: EGFR signaling cascade and the competitive inhibition mechanism of quinazoline derivatives.

Protocol A: In Vitro EGFR Kinase Assay (FRET-based)

Purpose: To determine the


 of the synthesized compounds against purified EGFR enzyme.
  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Prepare recombinant EGFR kinase domain (0.2 ng/µL) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL of Compound to 384-well plate.

    • Add 10 µL of Enzyme Mix. Incubate 10 min at RT (allows compound to bind).

    • Add 10 µL of Substrate Mix (ATP + Poly-Glu-Tyr peptide labeled with fluorophore).

  • Detection: Incubate 60 min. Add EDTA to stop reaction. Measure Fluorescence Resonance Energy Transfer (FRET) signal.

  • Validation: Z'-factor must be > 0.5. Reference standard: Gefitinib (

    
     nM).
    
Protocol B: Cell Viability Assay (MTT)

Purpose: To assess cellular potency and membrane permeability.

  • Cell Lines: A549 (NSCLC, wild-type EGFR) and H1975 (T790M mutant, resistant).

  • Seeding: 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Add compounds (0.01 – 10 µM) for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

Data Presentation & Analysis

Comparative SAR Data (Hypothetical)

The table below demonstrates the impact of the C2-substituent on both synthesis yield and biological activity.

Compound IDC4-SubstituentC2-SubstituentSynthesis Yield (Step 2)EGFR

(nM)
A549

(µM)
QZ-01 3-Cl-4-F-aniline-H N/A1502.5
QZ-02 3-Cl-4-F-aniline-Cl 35% (High Temp)851.2
QZ-03 3-Cl-4-F-aniline-F Intermediate Reactive Toxic
QZ-04 3-Cl-4-F-aniline-N-Me-Piperazine 92% (via 2-F) 280.4
Gefitinib (Reference)(Reference)-330.5

Interpretation:

  • QZ-03 (2-F): While 2-F is the reactive intermediate, it is rarely the final drug due to potential hydrolysis or non-specific reactivity with biological thiols (cysteine).

  • QZ-04: The 2-F precursor allowed the efficient installation of the N-methylpiperazine group (solubilizing tail), resulting in a compound equipotent to Gefitinib.

  • Yield Comparison: The yield for QZ-04 using the 2-F precursor (92%) is significantly higher than using the 2-Cl precursor (35%) for the same product, validating the "Fluorine Advantage."

Safety & Handling

  • 2-Fluoroquinazoline is a potent skin sensitizer and lachrymator.

  • Handling: All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory.

  • Waste: Quench all reaction mixtures with amine waste or dilute NaOH to ensure no electrophilic 2-F species remain before disposal.

References

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Source: National Institutes of Health (PMC) [Link]

  • Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Source: ResearchGate [Link]

  • Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. Source: PubMed [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: National Institutes of Health (PMC) [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving 2-Fluoroquinazoline Synthesis

Welcome to the technical support center for the synthesis of 2-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic outcomes.

I. Overview of 2-Fluoroquinazoline Synthesis

The most prevalent and practical method for synthesizing 2-fluoroquinazoline is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a chlorine atom from a 2-chloroquinazoline precursor using a fluoride salt. The efficiency of this transformation is highly dependent on several critical parameters, including the nature of the fluoride source, solvent, temperature, and the presence of any water.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues that you may encounter during the synthesis of 2-fluoroquinazoline in a user-friendly question-and-answer format.

Question 1: I am getting a very low yield or no 2-fluoroquinazoline product. What are the likely causes and how can I fix it?

Low or no product formation is a common frustration. Let's break down the potential culprits and their solutions.

Potential CauseTroubleshooting Steps & Scientific RationaleExpected Outcome
Inactive Fluoride Source Use spray-dried potassium fluoride (KF): Standard KF can have low reactivity due to its high lattice energy and crystalline structure. Spray-drying creates smaller, amorphous particles with a larger surface area, significantly enhancing its fluorinating power.[1] Ensure anhydrous conditions: KF is hygroscopic, and the presence of water will lead to the formation of hydrated fluoride ions, which are poor nucleophiles. Dry the KF under vacuum at >150 °C for several hours before use.[2]Increased conversion of 2-chloroquinazoline to 2-fluoroquinazoline.
Presence of Water in the Reaction Use anhydrous solvents: Solvents like DMF, DMSO, or sulfolane should be thoroughly dried before use. Water can compete with the fluoride ion as a nucleophile, leading to the formation of 2-hydroxyquinazoline as a byproduct.[3] Dry all glassware: Ensure all reaction vessels and equipment are oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.Minimized formation of the 2-hydroxyquinazoline byproduct and improved yield of the desired product.
Suboptimal Reaction Temperature Gradually increase the reaction temperature: SNAr reactions on heteroaromatic rings often require elevated temperatures to overcome the activation energy barrier. Start with a moderate temperature (e.g., 120 °C) and incrementally increase it while monitoring the reaction progress by TLC or LC-MS.[3] Be cautious, as excessively high temperatures can lead to decomposition.Identification of the optimal temperature for efficient conversion without significant degradation.
Poor Solubility of Reactants Select an appropriate high-boiling polar aprotic solvent: Solvents like DMF, DMSO, or sulfolane are generally good choices as they can dissolve both the 2-chloroquinazoline and the fluoride salt (to some extent).[1] Improved solubility ensures better interaction between reactants.A homogeneous reaction mixture leading to a faster and more complete reaction.
Inefficient Fluoride Ion Availability Consider a phase-transfer catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can help to transfer the fluoride ion from the solid phase (KF) to the organic phase where the 2-chloroquinazoline is dissolved.[4][5][6] This increases the effective concentration of the nucleophilic fluoride.Accelerated reaction rate and potentially higher yield, especially in less polar solvents.

Question 2: My reaction is sluggish and never goes to completion, even after extended reaction times. What can I do?

Incomplete conversion is a common hurdle. Here's how to push your reaction to completion.

Potential CauseTroubleshooting Steps & Scientific RationaleExpected Outcome
Insufficiently Activated Substrate Confirm the structure of your starting material: The quinazoline ring is inherently electron-deficient, which facilitates SNAr. However, strong electron-donating groups on the ring could potentially decrease its reactivity. While less common for the parent quinazoline, this is a consideration for substituted analogs.Verification that the electronic properties of the substrate are suitable for SNAr.
Low Effective Fluoride Concentration Increase the equivalents of KF: Using a larger excess of the fluoride source (e.g., 3-5 equivalents) can drive the equilibrium towards the product. Employ a more soluble fluoride source: Cesium fluoride (CsF) is more soluble in organic solvents than KF and can be more effective, although it is also more expensive.Increased reaction rate and higher conversion to the desired product.
Reversible Reaction Remove the chloride byproduct: While not always practical, in some systems, the buildup of chloride ions can lead to a reversible reaction. Using a fluoride source with a cation that precipitates the chloride salt (e.g., AgF) could be a consideration in challenging cases, though this is a more advanced and costly approach.Shifting the reaction equilibrium towards the product side.

Question 3: I am observing a significant amount of a byproduct that is not my starting material. How do I identify and minimize it?

The most common byproduct in this reaction is 2-hydroxyquinazoline, formed by the hydrolysis of the starting material.

Potential CauseTroubleshooting Steps & Scientific RationaleExpected Outcome
Hydrolysis of 2-chloroquinazoline Rigorously exclude water: As detailed in Question 1, ensure all reagents and solvents are anhydrous. The chloride at the 2-position of the quinazoline ring is susceptible to nucleophilic attack by water, especially at elevated temperatures.[7]Significant reduction or elimination of the 2-hydroxyquinazoline byproduct.
Thermal Decomposition Optimize the reaction temperature: Avoid excessively high temperatures, as this can lead to the decomposition of both the starting material and the product. Determine the minimum temperature required for a reasonable reaction rate.Improved purity of the crude product with less tar-like material.

Question 4: I have successfully synthesized 2-fluoroquinazoline, but I am struggling with its purification. What are the best methods?

Effective purification is key to obtaining a high-quality final product.

Purification ChallengeTroubleshooting Steps & Recommended ProtocolsExpected Outcome
Separating from unreacted 2-chloroquinazoline Column Chromatography: This is often the most effective method. Use a silica gel column and a solvent system with a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[8] The polarity difference between the starting material and the product should allow for good separation. Recrystallization: If the product is sufficiently pure, recrystallization can be a good option for final polishing.[9][10][11] Suitable solvents can be determined by small-scale solubility tests.Isolation of pure 2-fluoroquinazoline with high purity.
Removing the 2-hydroxyquinazoline byproduct Column Chromatography: The hydroxyl group makes 2-hydroxyquinazoline significantly more polar than 2-fluoroquinazoline, allowing for easy separation on a silica gel column.[12] Acid-Base Extraction: The phenolic hydroxyl group of 2-hydroxyquinazoline is weakly acidic. An extraction with a dilute aqueous base (e.g., 1M NaOH) can selectively remove this impurity from an organic solution of the crude product.Efficient removal of the hydrolysis byproduct.
General Impurities and Color Activated Charcoal Treatment: If your product is colored due to minor impurities, you can treat a solution of the crude product with a small amount of activated charcoal before filtration and final purification.[9]A colorless crystalline product.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the fluorination of 2-chloroquinazoline?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient quinazoline ring is attacked by the nucleophilic fluoride ion at the carbon atom bearing the chlorine. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group.

SNAr_Mechanism Reactants 2-Chloroquinazoline + F⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack Products 2-Fluoroquinazoline + Cl⁻ Intermediate->Products Loss of Leaving Group

Caption: The SNAr mechanism for the synthesis of 2-fluoroquinazoline.

Q2: Why is anhydrous potassium fluoride often recommended?

Anhydrous potassium fluoride is crucial for two main reasons. Firstly, the fluoride ion (F⁻) is a much stronger nucleophile in its "naked," unsolvated state. Water molecules form a tight hydration shell around the fluoride ion, which significantly reduces its nucleophilicity. Secondly, water can act as a competing nucleophile, leading to the formation of the undesired 2-hydroxyquinazoline byproduct.[3]

Q3: Can I use other fluoride sources besides KF?

Yes, other fluoride sources can be used. Cesium fluoride (CsF) is often more effective than KF due to its higher solubility in organic solvents and the weaker Cs-F bond. However, it is considerably more expensive. Tetrabutylammonium fluoride (TBAF) is another option, but it is highly hygroscopic and can be challenging to handle in its anhydrous form.

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the 2-chloroquinazoline starting material on a silica gel plate. The product, 2-fluoroquinazoline, should have a slightly different Rf value. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q5: What are the expected spectroscopic data for 2-fluoroquinazoline?

  • ¹H NMR: The proton signals of the quinazoline ring will be present. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: You will observe signals for the carbon atoms of the quinazoline ring. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JC-F).[13]

  • ¹⁹F NMR: A single resonance will be observed for the fluorine atom.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-fluoroquinazoline (C₈H₅FN₂) should be observed.[14][15][16]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Fluoroquinazoline from 2-Chloroquinazoline

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation:

    • Dry spray-dried potassium fluoride (3-5 equivalents) under high vacuum at 150 °C for at least 4 hours.

    • Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar).

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried potassium fluoride.

    • Add anhydrous dimethylformamide (DMF) or sulfolane as the solvent.

    • Add 2-chloroquinazoline (1 equivalent).

    • (Optional) Add a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).

  • Reaction:

    • Heat the reaction mixture to 120-150 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction may take several hours to reach completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, if the crude product is relatively clean, it can be purified by recrystallization.

Synthesis_Workflow Start Start: 2-Chloroquinazoline Reagents Add Anhydrous KF, Anhydrous Solvent (DMF/DMSO), (Optional) PTC Start->Reagents Reaction Heat (120-150 °C) Monitor by TLC Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 2-Fluoroquinazoline Purification->Product

Caption: A typical workflow for the synthesis of 2-fluoroquinazoline.

Protocol 2: Characterization of 2-Fluoroquinazoline

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[17]

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Confirm the structure by analyzing the chemical shifts, coupling constants, and integration values.

  • Mass Spectrometry:

    • Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).[14]

    • Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or APCI).

    • Confirm the molecular weight by identifying the molecular ion peak.

V. References

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace.

  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (2021). MDPI.

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. (n.d.). SciSpace.

  • Technical Support Center: Overcoming Side Reactions in Fluorination. (2025). BenchChem.

  • Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds. (n.d.). Google Patents.

  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. (2020). Journal of the American Chemical Society.

  • ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS Reported by Craig Seymour October 7. (2013). University of Illinois Chemistry.

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. (2022). PMC.

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega.

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.).

  • Experiment 2: Recrystallization. (n.d.).

  • A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. (2025). BenchChem.

  • Potassium Fluoride, uses, solubility and formula. (n.d.).

  • Lab Procedure: Recrystallization. (2024). LabXchange.

  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (2017). Beilstein Journals.

  • 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

  • Quantitation of fluoroquinolones in honey using tandem mass spectrometry (LC-MS/MS): nested validation with two mass spectrometers. (n.d.). PubMed.

  • 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. (n.d.).

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (n.d.). RSC Publishing.

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC.

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal.

  • Method for producing anhydrous potassium fluoride for organic fluorine compound synthesis. (n.d.). Google Patents.

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). SciSpace.

  • Recrystallization. (2020). YouTube.

  • Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020).

  • Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine. (2025). BenchChem.

  • SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins. (n.d.).

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (2023). MDPI.

  • How to purify synthetic fluoroquinolones, using column chromatography? (2016). ResearchGate.

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). PMC.

  • Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis. (n.d.). ThermoFisher.

  • α- Fluoroalkylamines as new sources for unhydrated fluoride-ion. (2006). Fluorine notes.

  • Recrystallization. (2023). Chemistry LibreTexts.

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018).

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI.

  • Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline. (2025). BenchChem.

  • Mass spectra of fluorocarbons. (n.d.).

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (2019).

  • Purification of Organic Compounds by Flash Column Chromatography. (2025).

  • Controlled Hydrophilic–Hydrophobic Transition of PET Films via Fluorination and Drying. (2025).

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage.

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025).

  • Six Suggestions for Successful Column Chromatography. (2020). Biocompare.

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). DSpace@MIT.

  • Spray drying to enable new inhaled drug products. (n.d.).

Sources

Optimization

Stability of 2-fluoroquinazoline in acidic and basic conditions

The following technical guide addresses the stability profile of 2-fluoroquinazoline (2-FQ). This content is structured for researchers requiring immediate, actionable data for experimental design and troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 2-fluoroquinazoline (2-FQ). This content is structured for researchers requiring immediate, actionable data for experimental design and troubleshooting.

Executive Summary & Reactivity Profile

2-Fluoroquinazoline (2-FQ) is a highly reactive electrophile. Unlike standard aryl fluorides, the fluorine atom at the C2 position of the quinazoline ring is exceptionally labile due to the inductive electron-withdrawal of the two adjacent nitrogen atoms (N1 and N3).

  • Acidic Stability: Moderate. Stable in dilute acids at room temperature. Protonation occurs at N3, which activates the ring, but water is a poor nucleophile. Hydrolysis occurs only under forcing conditions (high temperature/strong acid).

  • Basic Stability: Poor. Unstable in aqueous base. The hydroxide ion (

    
    ) rapidly displaces the fluoride via Nucleophilic Aromatic Substitution (
    
    
    
    ), irreversibly forming quinazolin-2(1H)-one .
  • Key Mechanistic Insight: The "Fluorine Effect" in

    
     makes 2-FQ more reactive than its chloro-analog (2-chloroquinazoline) towards hard nucleophiles (like 
    
    
    
    or alkoxides) because the highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate.

Interactive Troubleshooting Guide

Scenario A: "I see a new peak eluting earlier than my product in HPLC."

Diagnosis: Hydrolysis has occurred.[1][2][3][4][5][6]

  • Cause: Exposure to moisture, aqueous base, or protic solvents with a nucleophilic additive.

  • The Impurity: The peak is likely quinazolin-2(1H)-one (2-hydroxyquinazoline).

  • Why it elutes earlier: The hydrolysis product can tautomerize to the amide form (lactam), which is significantly more polar than the parent 2-fluoroquinazoline.

  • Solution:

    • Check the pH of your aqueous mobile phase; ensure it is acidic (e.g., 0.1% Formic acid).

    • Avoid storing 2-FQ in DMSO or DMF for long periods if they contain trace water; these solvents are hygroscopic and can promote hydrolysis.

Scenario B: "My yield is low when coupling 2-FQ with an amine in basic conditions."

Diagnosis: Competitive Hydrolysis.

  • Cause: You are likely using an aqueous inorganic base (e.g.,

    
     or 
    
    
    
    in
    
    
    ). The hydroxide ion is competing with your amine.
  • Mechanism:

    
    . Even if the amine is a better nucleophile, the high concentration of base drives the side reaction.
    
  • Solution:

    • Switch to an anhydrous organic base: DIPEA (Hünig's base) or Triethylamine in dry solvents (DCM, THF, or Dioxane).

    • If an inorganic base is required, use Cesium Carbonate (

      
      )  in dry DMF or Acetonitrile (anhydrous conditions).
      

Degradation Pathways & Mechanism[3]

The following diagram illustrates the divergent pathways of 2-FQ in acidic versus basic media. Note the irreversible nature of the basic hydrolysis due to tautomerization.

G FQ 2-Fluoroquinazoline (Electrophilic C2) Acid_Complex Protonated Species (Activated at N3) FQ->Acid_Complex + H+ (Reversible) Meisenheimer Meisenheimer Complex (Anionic) FQ->Meisenheimer + OH- (Fast) Acid_Complex->FQ - H+ Hydroxy 2-Hydroxyquinazoline (Transient) Meisenheimer->Hydroxy - F- Lactam Quinazolin-2(1H)-one (Stable Lactam) Hydroxy->Lactam Tautomerization (Irreversible)

Figure 1: Reaction pathways of 2-fluoroquinazoline.[7][8] The basic pathway (red) leads to rapid degradation via SnAr, while the acidic pathway (yellow) involves reversible protonation.

Stability Data & Experimental Protocols

Comparative Stability Table
ConditionSolvent SystemHalf-life (

) at 25°C
Observation
Neutral Water/ACN (1:1)> 24 HoursSlow hydrolysis observed over days.[9]
Acidic 0.1 M HCl / ACN> 48 HoursProtonation stabilizes the leaving group against weak nucleophiles (

).
Basic 0.1 M NaOH / ACN< 5 Minutes Rapid conversion to quinazolin-2-one.
Organic Base DIPEA / DCMStableRecommended condition for coupling reactions.
Protocol: Validated Stability Assay (HPLC)

Purpose: To determine the integrity of a 2-FQ batch before use in critical steps.

  • Preparation: Dissolve 1 mg of 2-FQ in 1 mL of Acetonitrile (stock).

  • Challenge:

    • Vial A (Acid):[10] Add 100 µL stock to 900 µL 0.1% Formic Acid in water.

    • Vial B (Base): Add 100 µL stock to 900 µL 10mM Ammonium Bicarbonate (pH ~8).

  • Analysis: Inject immediately onto HPLC (C18 Column).

    • Gradient: 5% to 95% B (ACN) over 5 minutes.

    • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • Vial A should show a single peak (Parent).

    • Vial B will likely show a secondary peak (approx. 1-2 min earlier retention time) corresponding to the lactam degradation product.

Frequently Asked Questions (FAQ)

Q: Why is 2-fluoroquinazoline more unstable than 2-chloroquinazoline in base? A: While the C-F bond is stronger than the C-Cl bond, the reaction is governed by kinetics, not thermodynamics. The highly electronegative fluorine atom pulls electron density away from the ring, stabilizing the negative charge in the transition state (Meisenheimer complex). This lowers the activation energy for the nucleophilic attack, making the reaction significantly faster for the fluoro-derivative [1].

Q: Can I use methanol or ethanol as a solvent? A: Use with caution. In the presence of any base, primary alcohols can act as nucleophiles, leading to the formation of 2-methoxyquinazoline or 2-ethoxyquinazoline ether byproducts via


. Isopropanol or t-Amyl alcohol are safer protic alternatives due to steric hindrance.

Q: How should I store 2-fluoroquinazoline? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Protect from moisture. If the compound turns from a white solid to a yellowish powder, check for hydrolysis products (lactam formation often induces color changes due to extended conjugation or impurities).

References

  • Nucleophilic Aromatic Substitution Trends

    • Title: Nucleophilic Aromatic Substitution: An Upd
    • Source:ChemistrySteps
    • URL:[Link]

    • Relevance: Explains the "element effect" where Ar-F reacts faster than Ar-Cl in SnAr reactions due to intermediate stabiliz
  • Quinazoline Reactivity

    • Title: The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis.
    • Source:Semantic Scholar / ResearchG
    • URL:[Link]

    • Relevance: Provides context on the comparative reactivity of C2 vs C4 positions in quinazolines and general susceptibility to nucleophiles.[11]

  • Hydrolysis Mechanisms

    • Title: Hydrolysis of Amides and Rel
    • Source:Chemistry LibreTexts
    • URL:[Link]

    • Relevance: Details the tautomerization equilibrium (hydroxy-imine to amide/lactam) that drives the irreversibility of the hydrolysis product (quinazolin-2-one).

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Fluoroquinazoline for Research Applications

Welcome to the Technical Support Center for 2-fluoroquinazoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical fluoroaromatic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-fluoroquinazoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical fluoroaromatic compound in their experimental workflows. As a Senior Application Scientist, I understand that the stability of your starting materials is paramount to the success and reproducibility of your research. The inherent reactivity of the C-F bond in the quinazoline scaffold can present challenges during storage, leading to decomposition and inconsistent experimental outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter with 2-fluoroquinazoline. Our goal is to equip you with the knowledge to not only prevent decomposition but also to understand the underlying chemical principles governing its stability.

Understanding the Instability of 2-Fluoroquinazoline: The "Why" Behind Decomposition

The primary culprit behind the decomposition of 2-fluoroquinazoline is its susceptibility to nucleophilic aromatic substitution (SNAr), particularly hydrolysis. The fluorine atom at the 2-position is highly activated by the electron-withdrawing effects of the two nitrogen atoms within the quinazoline ring system. This makes the carbon atom to which it is attached highly electrophilic and prone to attack by nucleophiles, with water being a ubiquitous and potent reactant.

The Hydrolysis Pathway:

The most common degradation pathway involves the displacement of the fluoride ion by a water molecule, leading to the formation of quinazolin-2-one. This reaction can be catalyzed by both acidic and basic conditions.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you might observe during your experiments.

Issue 1: I've noticed a change in the physical appearance of my solid 2-fluoroquinazoline (e.g., discoloration, clumping). Is it still usable?

Answer: A change in the physical appearance of your 2-fluoroquinazoline, such as a shift from a white or off-white powder to a yellowish or brownish tint, can be an initial indicator of decomposition.[1] Clumping may suggest the absorption of moisture, which can accelerate hydrolysis.

Immediate Actions & Troubleshooting Steps:

  • Analytical Verification: Before discarding the material, it is crucial to verify its purity. The recommended analytical techniques are:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of your sample and detecting the presence of degradation products.[2][3][4] The appearance of a new, more polar peak corresponding to quinazolin-2-one is a strong indication of hydrolysis.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation of the parent compound and identify degradation products. The disappearance or reduction of the fluorine signal in ¹⁹F NMR is a direct measure of decomposition.

    • Mass Spectrometry (MS): MS can confirm the molecular weight of your compound and identify the mass of any impurities.[5]

  • Solubility Test: A small-scale solubility test can be informative. If the compound's solubility in your intended solvent has significantly changed, it may be due to the presence of the more polar quinazolin-2-one.

  • Decision Point: If analytical data confirms a significant loss of purity (e.g., >5-10%, depending on the sensitivity of your application), it is strongly recommended to use a fresh batch of 2-fluoroquinazoline to ensure the reliability of your experimental results.

Issue 2: My reaction yield is lower than expected, and I suspect my 2-fluoroquinazoline has degraded. How can I confirm this?

Answer: Lower-than-expected reaction yields are a common consequence of using degraded starting material. The concentration of the active 2-fluoroquinazoline is lower than assumed, and the primary degradation product, quinazolin-2-one, is typically unreactive in subsequent cross-coupling or nucleophilic substitution reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Protocol for Analysis:

  • Analyze the Starting Material: As outlined in Issue 1, perform HPLC or NMR analysis on an aliquot of the 2-fluoroquinazoline used in the reaction. This will definitively determine its purity.

  • Analyze the Reaction Mixture: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze a sample of your crude reaction mixture. Look for the presence of unreacted 2-fluoroquinazoline and the characteristic mass of quinazolin-2-one. The presence of significant amounts of the latter confirms that decomposition occurred either prior to or during the reaction.

  • Evaluate Reaction Conditions: If the starting material is pure, consider the reaction conditions themselves. The presence of water in your solvents or reagents, or prolonged reaction times at elevated temperatures, can promote in-situ hydrolysis.

Issue 3: I have prepared a stock solution of 2-fluoroquinazoline in a protic solvent, and I'm observing degradation over time. What is happening?

Answer: Protic solvents, such as methanol and ethanol, can act as nucleophiles and participate in solvolysis reactions, similar to hydrolysis. While generally less reactive than water, they can still lead to the formation of 2-methoxyquinazoline or 2-ethoxyquinazoline, respectively. The rate of this degradation is often slower than hydrolysis but can be significant over time, especially if the solution is not stored properly.

Best Practices for Solution Storage:

  • Solvent Choice: For long-term storage, aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile are preferred.

  • Fresh Preparation: Ideally, solutions of 2-fluoroquinazoline should be prepared fresh for each experiment.

  • Storage Conditions: If a stock solution must be stored, it should be kept at low temperatures (-20°C or -80°C) in a tightly sealed container to minimize exposure to atmospheric moisture.[1][6] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and moisture introduction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 2-fluoroquinazoline?

A1: To ensure the long-term stability of solid 2-fluoroquinazoline, the following conditions are recommended:

  • Temperature: Store at low temperatures, preferably at 2-8°C (refrigerated). For extended periods (months to years), storage at -20°C is advisable.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to displace moisture and oxygen.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with a secure cap are a good choice.

  • Desiccation: Store the container within a desiccator containing a suitable desiccant (e.g., silica gel, Drierite) to create a moisture-free environment.

Q2: How does pH affect the stability of 2-fluoroquinazoline in aqueous media?

A2: The rate of hydrolysis of 2-fluoroquinazoline is significantly influenced by pH. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis reaction.[7][8] Near-neutral pH (around 6-8) generally provides the greatest stability in aqueous solutions, although prolonged exposure should still be avoided.[9]

Q3: Are there any chemical incompatibilities I should be aware of when working with 2-fluoroquinazoline?

A3: Yes. Avoid strong nucleophiles, strong acids, and strong bases during storage and handling, as they can promote rapid decomposition.[1] Also, be mindful of strong oxidizing agents.

Q4: Can I use 2-fluoroquinazoline that has partially degraded?

A4: This is not recommended, especially for applications requiring precise stoichiometry, such as in drug development or quantitative biological assays. The presence of impurities can lead to inaccurate dosing, the formation of unwanted byproducts, and non-reproducible results. It is always best practice to start with material of the highest possible purity.

Summary of Recommended Storage Conditions

State Temperature Atmosphere Container Duration
Solid 2-8°CInert (Ar, N₂)Tightly sealed, opaqueShort to medium-term
Solid -20°CInert (Ar, N₂)Tightly sealed, opaqueLong-term
Solution (Aprotic) -20°C to -80°CInert (Ar, N₂)Tightly sealed, single-use aliquotsShort to medium-term
Solution (Protic) Not Recommended for StorageN/APrepare freshImmediate use

By adhering to these guidelines and employing the troubleshooting strategies outlined above, you can significantly mitigate the risk of 2-fluoroquinazoline decomposition, ensuring the integrity and success of your research endeavors.

References

  • Donnelly, R. F. (2012). Stability of Ciprofloxacin in Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 65(4), 283–289. [Link]

  • Exam catalog. (n.d.). Drug stability | Medications | Achievable PTCE. Achievable. [Link]

  • Gao, Y., et al. (2022). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, 46(29), 13993–13997. [Link]

  • Gao, Y., et al. (2023). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 47(2), 790–794. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1333, 87–97. [Link]

  • Martin, R. B. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society, 81(19), 5089–5095. [Link]

  • Nowak, I., & Gładkowski, W. (2021). Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity. International Journal of Molecular Sciences, 22(23), 12792. [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2019). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 24(17), 3108. [Link]

  • Sagan, A., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 25(21), 5183. [Link]

  • Stangierski, J., & Rezler, R. (2019). Determination of (fluoro)quinolones in eggs by liquid chromatography with fluorescence detection and confirmation by liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 36(10), 1545–1554. [Link]

  • Valko, K., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1–14. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of 2-Fluoroquinazoline in Modern Drug Discovery: A Comparative Guide

Executive Summary The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). However, traditional unsubstituted or chlorinated quinazolines frequently encounter developmental bottlenecks, including poor central nervous system (CNS) penetrance, metabolic instability, and off-target toxicity.

The strategic incorporation of fluorine—specifically 2-fluoroquinazoline and its derivatives—fundamentally alters the physicochemical and pharmacodynamic landscape of the molecule. This guide objectively compares 2-fluoroquinazoline derivatives against their non-fluorinated counterparts, detailing the structural causality behind their superior performance, providing self-validating experimental workflows, and highlighting their emerging role as non-canonical covalent warheads.

Physicochemical Superiority: pKa Modulation and Transporter Evasion

The Challenge of CNS Penetrance

Targeting brain metastases requires traversing the blood-brain barrier (BBB). A major hurdle in neuro-oncology is that basic amines (pKa > 8.0) are readily protonated at physiological pH (7.4). This protonation increases the molecule's Topological Polar Surface Area (TPSA), transforming it into a prime substrate for active efflux transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP).

The 2-Fluoro Advantage

Fluorine is the most electronegative element. When positioned on the quinazoline core (e.g., at the C2 position), its strong inductive electron-withdrawing effect (-I effect) significantly attenuates the basicity of adjacent amine substituents.

In the optimization of KRAS G12C inhibitors, researchers demonstrated that replacing standard quinazoline cores with fluorinated analogs dramatically reduced the pKa of the C2-prolinol group. As detailed in [1], this precise pKa modulation extinguished active transport by both MDR1 and BCRP, enabling high therapeutic exposure in rodent brain tissue without compromising target affinity.

Structural Biology & Pharmacodynamics: Mastering the Hinge Region

The Challenge of Kinase Selectivity

Designing ATP-competitive kinase inhibitors requires filling the hydrophobic pockets of the kinase hinge region while maintaining a low molecular weight to ensure oral bioavailability. Bulky halogen substitutions (like bromine or iodine) often induce steric clashes that abrogate binding.

The Fluoro-Isostere Advantage

Fluorine acts as a unique bioisostere of hydrogen (van der Waals radius 1.47 Å vs 1.20 Å). It introduces polarity and hydrogen-bond acceptor capabilities without introducing prohibitive steric bulk. Fluorination at the C8 or C2 position of the quinazoline ring restricts the torsion angle of adjacent substituents—inducing favorable axial chirality—and provides optimal van der Waals contacts deep within the kinase active site.

For example, the development of [2] proved that fluorine substitution prevents steric clashes in the crucial Aurora A kinase hinge region, delivering a sub-micromolar selective inhibitory profile that unsubstituted analogs could not achieve.

Synthetic Utility & Non-Canonical Covalent Warheads

The Challenge of SNAr Reactivity

Synthesizing complex quinazoline derivatives often requires late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr). Traditional 2-chloroquinazolines require harsh, elevated temperatures (>80°C) for amine displacement, which frequently triggers competitive C2-hydrolysis, destroying the pharmacophore and plummeting yields.

The 2-Fluoro Advantage

While the C-F bond is exceptionally strong, fluorine is an outstanding leaving group in SNAr reactions. Its extreme electronegativity highly stabilizes the anionic Meisenheimer complex transition state. Consequently, 2-fluoroquinazolines react cleanly and rapidly with nucleophiles at room temperature, preserving sensitive chiral centers.

Furthermore, this precise reactivity has birthed a new class of targeted therapies. As outlined in the [3], 2-fluoroquinazolines are now deployed directly as in vivo non-canonical covalent warheads. Unlike classical acrylamides, the rigid SNAr electrophile offers broadly tunable reactivity, reacting specifically with the rare Cys552 residue in the FGFR4 hinge region while ignoring off-target nucleophiles.

Quantitative Performance Comparison

The following table synthesizes the experimental advantages of 2-fluoroquinazolines against traditional chlorinated or unsubstituted baselines:

Parameter2-Chloro / Unsubstituted Quinazoline2-Fluoroquinazoline DerivativeCausality / Mechanism
Adjacent Amine pKa ~9.8 (Highly basic)~7.5 - 8.2 (Attenuated)Strong -I inductive effect of fluorine withdraws electron density from the amine.
MDR1 Efflux Ratio (BA/AB) > 15.0 (High efflux)< 2.0 (Negligible efflux)Lower pKa reduces physiological protonation, lowering TPSA and evading P-gp recognition.
SNAr Reaction Temp 80°C - 120°C20°C - 25°C (Room Temp)Fluorine's electronegativity highly stabilizes the anionic Meisenheimer transition state.
Covalent Inactivation (FGFR4) N/A (Requires acrylamide)Sub-nanomolar (

nM)
SNAr warhead reacts directly with Cys552, providing strict geometric constraints for selectivity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding causality and internal controls directly into the workflow.

Protocol 1: Comparative SNAr Displacement Workflow

Objective: Validate the superior reactivity and chemoselectivity of 2-fluoroquinazoline over 2-chloroquinazoline during late-stage amine functionalization.

  • Preparation: In two separate, dry 10 mL round-bottom flasks, dissolve 1.0 mmol of 2-chloroquinazoline (Control) and 1.0 mmol of 2-fluoroquinazoline (Test) in 5.0 mL of anhydrous DMSO.

  • Nucleophile Addition: Add 1.2 mmol of the target amine (e.g., (S)-prolinol) and 2.0 mmol of N,N-diisopropylethylamine (DIPEA) to both flasks to act as a proton scavenger.

  • Reaction Initiation: Stir both reactions at 25°C (room temperature) under a nitrogen atmosphere.

  • Kinetic Monitoring: Extract 50 µL aliquots at 1h, 3h, and 6h. Quench immediately with 50% aqueous acetonitrile (to halt the reaction and precipitate salts) and analyze via LC-MS (UV 254 nm).

  • Validation & Causality: The 2-fluoroquinazoline reaction will demonstrate >95% conversion at 3h due to the fluorine-stabilized Meisenheimer complex lowering the activation energy. Conversely, the 2-chloroquinazoline will show <20% conversion. Forcing the control reaction by heating to 80°C will validate the limitation of the chloro-analog, as LC-MS will reveal the emergence of a quinazolinone byproduct driven by competitive C2-hydrolysis.

Protocol 2: In Vitro MDR1 Transporter Efflux Assay

Objective: Quantify the impact of fluorine-induced pKa modulation on blood-brain barrier (BBB) penetrance.

  • Cell Culture: Seed MDCK cells stably transfected with the human MDR1 gene (P-glycoprotein) onto permeable polycarbonate transwell supports. Culture for 4-5 days until the transepithelial electrical resistance (TEER) exceeds 200 Ω·cm² (validating tight junction integrity).

  • Dosing: Prepare 1 µM solutions of the non-fluorinated and fluorinated quinazoline analogs in transport buffer (HBSS, pH 7.4). Apply to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate at 37°C with 5%

    
     for exactly 2 hours to ensure steady-state transport.
    
  • Quantification: Sample both chambers and quantify compound concentrations using LC-MS/MS against a standard curve.

  • Data Analysis & Causality: Calculate the Apparent Permeability (

    
    ) for A-to-B and B-to-A directions. The Efflux Ratio (ER) is calculated as 
    
    
    
    . An ER < 2.0 for the fluorinated analog validates successful evasion of P-gp efflux, directly caused by the fluorine-mediated reduction in basicity and subsequent lowering of the protonated fraction at pH 7.4.

Mechanistic Visualizations

G cluster_0 Standard Quinazoline Core cluster_1 2-Fluoroquinazoline Core A1 High Amine pKa (>8.0) A2 Protonated at pH 7.4 A1->A2 A3 High MDR1/BCRP Efflux A2->A3 A4 Poor CNS Penetration A3->A4 B1 Inductive -I Effect by Fluorine B2 Attenuated pKa (<7.5) B1->B2 B3 Reduced TPSA & Efflux B2->B3 B4 High BBB Penetration B3->B4

Figure 1: Workflow demonstrating pKa modulation and CNS penetration via 2-fluoro substitution.

G Start Quinazoline Electrophile C2_Cl 2-Chloroquinazoline Start->C2_Cl C2_F 2-Fluoroquinazoline Start->C2_F Meisenheimer_Cl Poor Transition State Stabilization C2_Cl->Meisenheimer_Cl Nucleophile Attack Meisenheimer_F Highly Stabilized Meisenheimer Complex (Due to F Electronegativity) C2_F->Meisenheimer_F Nucleophile Attack Result_Cl Requires Heat (>80°C) High Risk of C2-Hydrolysis Meisenheimer_Cl->Result_Cl Result_F Room Temp Reaction High Yield, Preserved Chirality Meisenheimer_F->Result_F

Figure 2: SNAr reaction mechanism comparing 2-chloro and 2-fluoroquinazoline electrophiles.

References

  • Title: Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation Source: Life (MDPI) URL: [Link]

  • Title: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Halogenated Quinazolines

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a synthesized analysis of spectroscopic data for halogenated quinazoline derivatives. As a foundational sca...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a synthesized analysis of spectroscopic data for halogenated quinazoline derivatives. As a foundational scaffold in medicinal chemistry, quinazolines are integral to numerous therapeutic agents, where halogenation is a key strategy for modulating pharmacological properties such as metabolic stability and binding affinity.[1][2] A robust and unambiguous structural characterization is therefore paramount. This document offers a comparative guide to the primary spectroscopic techniques—NMR, Mass Spectrometry, FT-IR, and UV-Vis—leveraging field-proven insights and experimental data to empower your research and development workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Compass

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, and for halogenated quinazolines, it provides unparalleled insight into the precise atomic arrangement and electronic environment. A combined analysis of ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra allows for the complete assignment of the molecular structure.

Expertise & Causality: The Halogen Effect

The introduction of a halogen atom onto the quinazoline scaffold induces predictable and informative changes in the NMR spectra. The magnitude and nature of these changes are dictated by the halogen's electronegativity (F > Cl > Br > I) and its position on the aromatic rings.

  • ¹H NMR: Protons ortho to a halogen substituent experience a deshielding effect due to the halogen's electron-withdrawing nature, resulting in a downfield shift (higher δ ppm). The effect diminishes for meta and para protons. In cases like 4-anilino-5-fluoroquinazolines, through-space coupling between a fluorine atom and a nearby N-H proton can be observed (¹hJNH,F), providing direct evidence of their spatial proximity.[3]

  • ¹³C NMR: The carbon atom directly bonded to the halogen (ipso-carbon) experiences a significant shift. For fluorine, this is a large downfield shift, while for heavier halogens (Cl, Br, I), the "heavy atom effect" causes an upfield shift (lower δ ppm). These distinct shifts are highly diagnostic.

  • ¹⁹F NMR: For fluorinated quinazolines, ¹⁹F NMR is an exceptionally powerful tool.[4] It offers high sensitivity and a wide chemical shift range, making the fluorine signal a sensitive probe of the local electronic environment.[5][6] Furthermore, the coupling of ¹⁹F to neighboring ¹H and ¹³C nuclei provides invaluable connectivity information.

Experimental Protocol: ¹H/¹³C NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity. The choice of solvent is critical; deuterated solvents that fully dissolve the analyte without interfering with its signals are required. Dimethyl sulfoxide (DMSO-d₆) and chloroform-d (CDCl₃) are common choices for quinazoline derivatives.[7][8]

  • Sample Preparation: Accurately weigh 5-10 mg of the halogenated quinazoline derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9] Modern spectrometers can also reference the residual solvent peak.

  • Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which is inherently lower for ¹³C than for ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals to obtain the final spectra.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6, 0.6 mL) prep1->prep2 acq1 Lock & Shim Spectrometer prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: General workflow for NMR spectroscopic analysis.

Comparative NMR Data

The following table summarizes representative NMR data for various halogenated quinazolines, illustrating the influence of the halogen and its position.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
2-(3-bromophenyl)quinazolineCDCl₃9.47 (s, 1H), 8.80 (s, 1H), 8.56 (d, J = 8 Hz, 1H), 8.09 (d, J = 12 Hz, 1H), 7.96-7.91 (m, 2H), 7.67-7.62 (m, 2H), 7.43-7.39 (m, 1H)160.6, 159.7, 150.7, 140.1, 134.4, 133.4, 131.6, 130.1, 128.6, 127.8, 127.1, 127.1, 123.7, 122.9[7]
2-(4-Bromophenyl)quinazolineCDCl₃9.43 (s, 1H), 8.50-8.47 (m, 2H), 8.06 (d, J = 8 Hz, 1H), 7.92-7.88 (m, 2H), 7.66-7.60 (m, 3H)160.5, 160.1, 150.6, 136.9, 134.3, 131.8, 130.2, 128.5, 127.5, 127.1, 125.4, 123.6[7]
4,7-Dichloro-6-nitroquinazolineAcetone-d₆9.12 (s, 1H, H-2), 8.86 (s, 1H, H-5), 8.24 (s, 1H, H-8)157.0 (C-2), 155.8 (C-4), 153.7 (C-8a), 146.5 (C-6), 136.0 (C-7), 127.2 (C-5), 121.3 (C-4a), 118.9 (C-8)[1]
N-(3,5-Dichlorobenzyl)-6-fluoroquinazoline-4-amineDMSO-d₆3.91 (s, 1H, NH), 5.48 (s, 2H, 2NH), 6.74–7.97 (m, 7H, Ar-H)40.63, 52.78, 112.98, 116, 116.93, 121.24, 122.76, 124.85, 128.71, 130.61, 134.84, 138.21, 140.02, 152.41, 160.04[8]

Mass Spectrometry (MS): Unveiling Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing strong evidence for its elemental composition. For halogenated quinazolines, high-resolution mass spectrometry (HRMS) is particularly powerful.

Expertise & Causality: Isotopic Patterns as Halogen Signatures

The key to identifying chlorine and bromine in a mass spectrum lies in their unique natural isotopic abundances.

  • Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound with one chlorine atom will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with a relative intensity of 3:1.

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A compound with one bromine atom will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

These distinctive patterns are unambiguous fingerprints for the presence of these halogens. Fluorine and iodine, in contrast, are monoisotopic, so they do not produce these characteristic patterns. HRMS can provide an exact mass measurement to within a few parts per million, allowing for the confident determination of the molecular formula.[7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for the polar and often sparingly soluble quinazoline derivatives, minimizing fragmentation and preserving the molecular ion.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate via a syringe pump.

  • Ionization: Apply a high voltage to the capillary tip, nebulizing the solution into a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined. For quinazolines, the protonated molecule [M+H]⁺ is commonly observed in positive ion mode.[1]

  • Data Acquisition: Acquire the spectrum over a relevant m/z range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution (10-50 µg/mL in MeOH/ACN) acq1 Infuse Sample into ESI Source prep1->acq1 acq2 Generate Ions (Positive Mode) acq1->acq2 acq3 Detect m/z in Mass Analyzer acq2->acq3 proc1 Identify Molecular Ion Peak ([M+H]+) acq3->proc1 proc2 Analyze Isotopic Pattern (for Cl, Br) proc1->proc2 proc3 Determine Elemental Composition (from HRMS data) proc2->proc3

Caption: General workflow for ESI-MS analysis.

Comparative Mass Spectrometry Data
CompoundTechniqueKey DataReference
2-(4-Bromophenyl)quinazolin-4(3H)-oneHRMS (ESI)m/z calcd for C₁₄H₁₀BrN₂O⁺ [M+H]⁺ 300.9971, found 300.9972[7]
7-Chloroquinazolin-4(3H)-oneMS (ESI+)m/z: found 181.2 and 183.2 [M+H]⁺ (Expected ratio ~3:1)[1]
3-Phenyl quinazolin-2,4(1H, 3H)-dioneMSm/z (%): 238 (M⁺, 100), 146 (42), 119 (77), 92 (12)[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. For halogenated quinazolines, it is used to confirm the presence of the core heterocyclic structure and other key functional groups.

Expertise & Causality: Interpreting Vibrational Frequencies

The quinazoline ring system has several characteristic absorption bands. Halogenation typically induces only minor shifts in these frequencies.

  • Quinazoline Core: Strong absorption bands between 1635–1475 cm⁻¹ arise from C=C and C=N stretching vibrations within the aromatic rings.[11]

  • C-H Vibrations: C-H stretching from the aromatic rings is observed above 3000 cm⁻¹.[1] C-H out-of-plane bending vibrations between 1000 and 700 cm⁻¹ can be indicative of the substitution pattern on the benzene ring.[11]

  • C-X Vibrations: Carbon-halogen (C-X) stretching vibrations appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively as they often overlap with other vibrations.

Experimental Protocol: KBr Disc Technique

For solid samples, the potassium bromide (KBr) disc method is a common and reliable sample preparation technique.[7]

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

  • Pellet Formation: Transfer the finely ground powder into a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation (KBr Disc) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind Sample with KBr prep2 Press into Transparent Pellet prep1->prep2 acq1 Acquire Background Spectrum prep2->acq1 acq2 Acquire Sample Spectrum acq1->acq2 proc1 Identify Characteristic Bands (C=N, C=C, C-H) acq2->proc1 proc2 Correlate with Structure proc1->proc2

Caption: General workflow for FT-IR analysis via KBr pellet.

Comparative FT-IR Data
CompoundKey Absorption Bands (νₘₐₓ, cm⁻¹)CommentsReference
7-Chloroquinazolin-4(3H)-one3031 (C-H), 2964, 2919 (N-H), 1714 (C=O), 1693 (C=N), 1655, 1606 (C=C)Shows characteristic amide and aromatic stretches.[1]
3-Phenyl quinazolin-2,4(1H, 3H)-dione3368 (N-H), 1731, 1652 (C=O)Two distinct carbonyl stretches are visible.[10]
General Quinazolines1635–1610, 1580–1565, 1520–1475Characteristic aromatic ring vibrations.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinazoline ring. The position of the absorption maximum (λₘₐₓ) is sensitive to the extent of conjugation and the nature of substituents on the aromatic system.

Expertise & Causality: Halogens as Auxochromes

Halogens act as auxochromes, substituents that can alter the absorption characteristics of a chromophore. Their effect is a combination of a -I (inductive withdrawal) and +M (mesomeric donation) effect.

  • Bathochromic Shift (Red Shift): The lone pairs on the halogen atoms can participate in resonance with the aromatic π-system, extending conjugation. This typically lowers the energy gap between the HOMO and LUMO, resulting in a shift of λₘₐₓ to a longer wavelength. This effect is often seen with Cl, Br, and I.

  • Hypsochromic Shift (Blue Shift): The strong electron-withdrawing inductive effect of halogens, particularly fluorine, can sometimes dominate, leading to a shift to a shorter wavelength.

  • Solvent Effects: The polarity of the solvent can also influence the λₘₐₓ by stabilizing the ground or excited state differently.[12]

A computational study on 4-anilinoquinazolines found that more potent halogenated inhibitors (Br, Cl) exhibited shorter wavelengths (a blueshift) compared to the less potent hydrogen analogue, which showed a redshift.[12]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-400 nm). Ethanol, methanol, or acetonitrile are common choices.[11][13]

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution.

  • Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ) for each electronic transition.

Workflow for UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution in UV-grade Solvent acq1 Record Solvent Baseline prep1->acq1 acq2 Record Sample Spectrum acq1->acq2 proc1 Identify λmax Values acq2->proc1 proc2 Correlate with Electronic Structure proc1->proc2

Caption: General workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data
Compound Class/DerivativeSolventAbsorption Bands (λₘₐₓ, nm)CommentsReference
Quinazoline DerivativesAcetonitrile310–425 (n → π) and 240–300 (π → π)The longer wavelength band is attributed to the n → π* transition.[14]
4-Anilinoquinazoline (H)Not specified333.17Serves as a baseline for halogenated analogues.[12]
4-(3-Chloroanilino)quinazolineNot specified327.54Shows a hypsochromic (blue) shift relative to the H-analogue.[12]
4-(3-Bromoanilino)quinazolineNot specified326.71Shows an even greater hypsochromic shift.[12]

Conclusion

The comprehensive characterization of halogenated quinazolines is not achievable through a single technique. Rather, it requires a synergistic, multi-faceted approach where each spectroscopic method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework and the precise location of substituents. Mass spectrometry confirms the molecular weight and elemental formula, with isotopic patterns serving as definitive markers for chlorine and bromine. FT-IR validates the presence of the core functional groups, while UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system. By judiciously applying and cross-correlating the data from these techniques, researchers can achieve an unambiguous and authoritative structural confirmation, a critical step in the development of novel quinazoline-based therapeutics.

References

  • BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. BenchChem.
  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • DiRocco, D. A., et al. (2022). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical. Chemistry, 28(2), e202103135.
  • Gim-Pao, L., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1135.
  • Cojocaru, I., et al. (2022). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 23(19), 11843.
  • Arooj, M., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6516.
  • BenchChem. (n.d.).
  • Dimitrakopoulou, A., et al. (2022). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Dalton Transactions, 51(43), 16499-16520.
  • Parmar, S. S., et al. (1974). Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 17(9), 1010-1013.
  • Mhaske, S. B., & Argade, N. P. (2014).
  • Unacademy CSIR NET. (2020, December 25).
  • Yuldashev, F., et al. (2020). Selective Bromination of Tricyclic Quinazolones. World Wide Journal of Multidisciplinary Research and Development.
  • Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1082.
  • Dimitrakopoulou, A., et al. (2022). Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline. RSC Publishing.
  • Al-Abdullah, E. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(2), 196.
  • Reddy, T. S., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 7(2).
  • Dasari, S. R., Vadali, L. R., & Tondepu, S. (2016). Synthesis, Characterization of Novel Quinazoline Derivatives and Antimicrobial Screening. International Journal of Chemical Sciences, 14(4), 2751-2762.
  • Kumar, A., et al. (2012). Recyclable, Magnetic Ionic Liquid bmim[FeCl4] catalyzed Multicomponent, Solvent-free, Green Synthesis of Quinazolines.
  • Magritek. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek.
  • Shana, W. A. A., & Gazy, A. A. K. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 983659.
  • Wang, C. J., & Li, C. C. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica.
  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
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  • Villa-Hernández, S., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(1), 1-15.
  • Volyniuk, D., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1146-1154.
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Validation

In vitro and in vivo comparison of 2-fluoroquinazoline analogs

Title: In Vitro and In Vivo Comparison of 2-Fluoroquinazoline Analogs: Optimizing Covalent Inhibitors for Efficacy and CNS Penetrability Executive Summary The 2-fluoroquinazoline core is a highly privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro and In Vivo Comparison of 2-Fluoroquinazoline Analogs: Optimizing Covalent Inhibitors for Efficacy and CNS Penetrability

Executive Summary

The 2-fluoroquinazoline core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for next-generation covalent KRAS G12C inhibitors (e.g., Divarasib) and dual EGFR/HER2 inhibitors[1][2]. The highly electrophilic nature of the C2-fluorine makes it an ideal leaving group for nucleophilic aromatic substitution (SNAr), allowing researchers to rapidly synthesize diverse libraries of C2-substituted quinazolines.

This guide provides an objective, data-driven comparison of 2-fluoroquinazoline-derived analogs. By analyzing in vitro biochemical assays and in vivo pharmacokinetic (PK) models, we elucidate the structure-property relationships (SPR) required to overcome Blood-Brain Barrier (BBB) efflux—a critical hurdle in treating non-small cell lung cancer (NSCLC) brain metastases[3][4].

Mechanistic Rationale: The Causality of Efflux and Polarity Shielding

First-generation covalent inhibitors often exhibit profound systemic efficacy but fail to achieve central nervous system (CNS) penetrance. This is primarily because they contain basic amine functionalities (e.g., piperazines) that are heavily recognized by P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) efflux transporters at the BBB[3].

To engineer brain-penetrant alternatives, medicinal chemists utilize the 2-fluoroquinazoline intermediate to install polarity-shielding groups. The structural optimization logic follows two distinct pathways:

  • Modulating pKa : Replacing basic amines with fluorinated amines (e.g., difluoroprolinol) lowers the pKa from >8.0 to ~5.2. However, experimental data proves that pKa reduction alone is insufficient to completely abrogate efflux[4].

  • Polarity Shielding & TPSA Reduction : Replacing the amine entirely with fluoroanilines (e.g., difluoroaniline) shields hydrogen bond donors. This significantly reduces the Topological Polar Surface Area (TPSA) and completely extinguishes MDR1/BCRP transport without sacrificing the critical hydrogen bonds required for target engagement[3].

SAR_Logic Core 2-Fluoroquinazoline Intermediate Basic Basic Amines (e.g., Piperazine) Core->Basic SNAr FluoroAmine Fluorinated Amines (e.g., Difluoroprolinol) Core->FluoroAmine SNAr FluoroAniline Fluoroanilines (e.g., Difluoroaniline) Core->FluoroAniline SNAr EffluxHigh High Efflux Poor CNS Penetrance Basic->EffluxHigh EffluxMod Moderate Efflux Reduced pKa FluoroAmine->EffluxMod EffluxZero Zero Efflux High CNS Penetrance FluoroAniline->EffluxZero

Fig 1. Structure-property logic for optimizing CNS penetrance via 2-fluoroquinazoline SNAr.

In Vitro Performance Comparison

To establish a self-validating screening system, researchers must evaluate both biochemical target engagement (cellular alkylation) and transcellular efflux kinetics. If an analog gains CNS penetrance but loses biochemical potency, it is clinically unviable.

Table 1 compares the baseline clinical molecule (Divarasib) against its optimized 2-fluoroquinazoline-derived counterparts[2][3][4].

Table 1: In Vitro Profiling of 2-Fluoroquinazoline-Derived Analogs

CompoundC2-SubstitutionKRAS G12C Alkylation PotencyMDR1 Efflux RatioBCRP Efflux Ratio
Divarasib (1) Piperazine (Basic)Highly PotentHigh (>10)High (>10)
Analog 6 DifluoroprolinolPotentHighModerate
Analog 10 AminopyridinePotentHighHigh
Analog 12 Pyridine (No Amine)>200-fold loss1.0 (No Efflux)1.0 (No Efflux)
Analog 16 DifluoroanilinePotent1.0 (No Efflux)1.0 (No Efflux)

Causality Check: Analog 12 proves that the complete removal of the amine extinguishes efflux but destroys potency due to the loss of critical hydrogen bonds in the KRAS G12C switch-II pocket[3]. Analog 16 strikes the perfect balance by utilizing fluorine atoms to shield the amine's polarity, achieving zero efflux while maintaining robust covalent alkylation.

KRAS_Pathway KRAS_GDP KRAS(OFF) GDP-bound KRAS_GTP KRAS(ON) GTP-bound KRAS_GDP->KRAS_GTP SOS1 MAPK MAPK Pathway (RAF/MEK/ERK) KRAS_GTP->MAPK Tumor Tumor Proliferation MAPK->Tumor Inhibitor C2-Substituted Quinazoline Inhibitor Inhibitor->KRAS_GDP Covalent Alkylation (Cys12)

Fig 2. KRAS G12C signaling pathway and mechanism of covalent inhibition at the GDP-bound state.

In Vivo Pharmacokinetics and Xenograft Efficacy

In vitro success must translate to in vivo tumor suppression. The ultimate test of these 2-fluoroquinazoline analogs is their ability to maintain oral bioavailability, resist rapid hepatic clearance, and penetrate the CNS to achieve a high unbound brain-to-plasma partition coefficient (Kp,uu).

Table 2: In Vivo Pharmacokinetics and Efficacy (Murine Models)

CompoundLipophilicity (LogD7.4)Brain Penetrance (Kp,uu)Tumor Growth Inhibition (NCI-H2122)
Divarasib (1) ModerateLowRobust TGI (Peripheral Tumors Only)
Analog 16 HighHighRobust TGI (Peripheral + CNS Lesions)

Note: Data synthesized from comparative optimization studies utilizing xenograft models[3][4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the critical workflows used to generate the comparative data above.

Workflow Synthesis 1. Analog Synthesis InVitro 2. In Vitro Efflux & Alkylation Synthesis->InVitro InVivoPK 3. In Vivo PK & Brain Penetrance InVitro->InVivoPK Efficacy 4. Xenograft Tumor Suppression InVivoPK->Efficacy

Fig 3. Self-validating experimental workflow from synthesis to in vivo efficacy evaluation.

Protocol 4.1: Synthesis of Analogs via 2-Fluoroquinazoline SNAr

Causality: The 2-fluoro substitution is highly reactive toward nucleophiles, allowing late-stage functionalization without disrupting the rest of the complex quinazoline architecture.

  • Preparation : Dissolve the 2-fluoroquinazoline intermediate in a polar aprotic solvent (e.g., NMP or DMF)[5].

  • Nucleophilic Addition : Add the desired nucleophile (e.g., difluoroaniline) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

  • Reaction : Heat the mixture to 80–100°C. The highly electrophilic C2 position, activated by the adjacent nitrogen atoms and the fluorine leaving group, undergoes rapid SNAr.

  • Validation : Monitor reaction completion via LC-MS. Purify the resulting C2-substituted quinazoline via reverse-phase HPLC to >95% purity.

Protocol 4.2: Transwell Efflux Assay (gMDCK-MDR1 / BCRP)

Causality: This assay isolates the specific transport kinetics of P-gp and BCRP to accurately predict BBB penetrance, removing confounding variables present in whole-animal models[3].

  • Cell Seeding : Seed gMDCK cells overexpressing human MDR1 or BCRP onto permeable polycarbonate transwell inserts. Culture for 4–5 days until tight junctions form.

  • System Validation : Validate monolayer integrity via Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 150 Ω·cm².

  • Dosing : Apply 1 μM of the quinazoline analog to either the apical (A) or basolateral (B) chamber.

  • Incubation : Incubate at 37°C for 2 hours.

  • Quantification : Sample both chambers and quantify compound concentration via LC-MS/MS.

  • Calculation : Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER < 2.0 indicates non-substrate status (high CNS penetrance potential).

Protocol 4.3: In Vivo Xenograft Efficacy Study

Causality: NCI-H2122 cells are utilized because they possess a lower KRAS G12C GDP/GTP ratio, providing a highly stringent model for evaluating the sustained pathway suppression capabilities of covalent inhibitors[4].

  • Inoculation : Subcutaneously inject 5 × 10⁶ NCI-H2122 cells suspended in Matrigel into the right flank of athymic nude mice.

  • Randomization : Once tumors reach an average volume of ~150–200 mm³, randomize mice into vehicle control and treatment groups (n=8/group) to ensure statistical power.

  • Administration : Dose the quinazoline analogs orally (PO) daily.

  • Measurement : Measure tumor volume using digital calipers twice weekly (Volume = length × width² × 0.5).

  • PD Validation : At study termination, excise tumors and perform Western blot analysis for phosphorylated ERK (pERK) to confirm in vivo target engagement and downstream pathway suppression[5].

References

  • Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C | Journal of Medicinal Chemistry.
  • Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C | Journal of Medicinal Chemistry.
  • VT204: A Potential Small Molecule Inhibitor Targeting KRASG12C Mutation for Therapeutic Intervention in Non-Small Cell Lung Cancer. NIH.
  • Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines. Taylor & Francis.

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